molecular formula C10H10Br2O2 B1499088 METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE CAS No. 219554-66-2

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE

Cat. No.: B1499088
CAS No.: 219554-66-2
M. Wt: 321.99 g/mol
InChI Key: YRZAFKNONVRFNF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-bromo-phenyl)-propionate (CAS: 219554-66-2) is a brominated ester with the molecular formula C₁₀H₁₀Br₂O₂. Structurally, it features a propionate backbone substituted with bromine at the 2-position and a 4-bromophenyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of α,β-unsaturated esters or propiolic acid derivatives via dehydrohalogenation or elimination reactions . Its dual bromine substituents enhance electrophilicity, making it reactive in cross-coupling reactions and pharmaceutical precursor synthesis.

Properties

IUPAC Name

methyl 2-bromo-3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAFKNONVRFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656508
Record name Methyl 2-bromo-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219554-66-2
Record name Methyl 2-bromo-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-bromophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of methyl 2-bromo-3-(4-bromophenyl)propanoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-bromo-3-(4-bromo-phenyl)-propionate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Cancer Therapeutics : This compound is utilized in the development of drugs targeting cancer pathways, particularly those that inhibit specific enzymes involved in tumor growth .
  • Enzyme Inhibition : Research indicates that it can act as a competitive inhibitor in enzyme assays, suggesting potential therapeutic applications in drug development aimed at various diseases.

Material Science

The compound is also significant in material science for:

  • Polymer Development : It serves as a building block for creating advanced polymers and coatings, leveraging its chemical properties to enhance material performance and durability .
  • Coatings : The unique characteristics of this compound allow for improved adhesion and resistance in coating applications.

Organic Synthesis

In organic chemistry, this compound is employed for:

  • Building Complex Molecules : It facilitates the synthesis of more complex organic compounds, enabling advancements in chemical research and development .
  • Diverse Reaction Pathways : The compound's bromine substituents significantly influence its reactivity, allowing for diverse synthetic routes to be explored.

Agricultural Chemicals

The compound finds applications in agrochemical formulations:

  • Pesticides and Herbicides : Its properties contribute to the development of effective agricultural chemicals that enhance crop yields and protect against pests .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

  • Detection Methods : It aids in the detection and quantification of brominated compounds, which is essential for environmental monitoring and safety assessments .

Case Studies and Research Findings

Numerous studies have highlighted the significance of this compound across various applications:

Study TitleFocus AreaFindings
Synthesis of Novel Benzothiopyran DerivativesPharmaceutical DevelopmentIdentified derivatives with enhanced biological activity related to bone formation, showcasing potential therapeutic applications .
Interaction Studies with Biological TargetsMedicinal ChemistryDemonstrated binding affinities that suggest competitive inhibition mechanisms, emphasizing its role as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-bromophenyl)propanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • electron-withdrawing substituents) .

Substituent Impact :

  • Electron-withdrawing groups (e.g., Br in the target compound) increase reactivity in nucleophilic substitutions but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OCH₃ in methyl 2-bromo-3-(4-methoxyphenyl)acrylate) stabilize intermediates in elimination reactions .

Spectroscopic and Physical Properties

Table 1: Comparative Spectroscopic Data

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point
Methyl 2-bromo-3-(4-bromo-phenyl)-propionate Not reported in evidence Predicted: ~3.90 (CO₂CH₃), 7.3–7.6 (Ar-Br) Predicted: ~53 (CO₂CH₃), 120–135 (C-Br) Not reported
Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14b) 1720 (C=O), 1601 (C=C) 3.90 (CO₂CH₃), 8.49 (vinyl H) 164.08 (C=O), 157.32 (C-O) 59°C
Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) 1719 (C=O), 1600 (C=C) 1.38–1.45 (CH₃), 8.50 (vinyl H) 162.35 (C=O), 157.30 (C-O) Oil

Key Observations :

  • The target compound’s bromophenyl group would deshield aromatic protons (e.g., ~7.5 ppm vs. 6.9–7.4 ppm for methoxy analogues) .
  • Ester carbonyl IR stretches (~1720 cm⁻¹) are consistent across analogues, confirming similar electronic environments .
Dehydrohalogenation Reactions

This compound can undergo base-mediated elimination to form α,β-unsaturated esters or propiolic acids. For example:

  • Methyl 2-bromo-3-(5-methylthiophen-2-yl)acrylate reacts with NaNH₂/t-BuOK in THF to yield 3-arylpropiolate esters with quantitative efficiency .
  • Ethyl 2-bromo-3-(4-nitrophenyl)acrylate (14m) shows slower elimination kinetics due to electron-withdrawing nitro groups .

Comparative Reactivity :

  • 4-Bromophenyl substituent : Enhances leaving-group ability (Br⁻) but may sterically hinder reactions compared to smaller groups (e.g., methoxy).
  • Steric effects: Bulky substituents (e.g., methylaminomethyl in ) reduce reaction rates in cross-couplings.
Cross-Coupling Potential

Analogues like ethyl 2-bromo-3-(thien-2-yl)acrylate (14r) have been used in such reactions .

Biological Activity

Methyl 2-bromo-3-(4-bromo-phenyl)-propionate is a brominated organic compound with significant biological activity, particularly in medicinal chemistry. Its molecular structure, characterized by two bromine substituents on the phenyl ring, enhances its reactivity and potential interactions within biological systems. This article explores the compound's biological activity, synthesis methods, applications in research, and relevant case studies.

Molecular Formula : C10_{10}H10_{10}Br2_2O2_2

Unique Features :

  • Contains two bromine atoms, enhancing lipophilicity and biological activity.
  • Acts as an intermediate in the synthesis of pharmaceuticals.

Synthesis Methods :

  • Bromination of Methyl 3-(4-bromophenyl)propanoate : This method employs bromine or N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), typically in dichloromethane at room temperature.
  • Alternative Synthetic Routes : Various other methods can be employed, including solventless techniques that yield comparable results .

Biological Activity

This compound has demonstrated several biological activities:

  • Antidiabetic Potential : The compound has shown interactions with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This interaction suggests its potential use in developing antidiabetic medications.
  • Enzyme Inhibition : It is utilized in studying enzyme-catalyzed reactions and metabolic pathways, indicating its role in biochemical research.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest possible antimicrobial and anticancer activities, making it a candidate for further exploration in therapeutic applications .

1. Antidiabetic Research

In vitro studies have demonstrated that this compound can effectively modulate PPARγ activity, leading to improved insulin sensitivity and glucose uptake in cellular models. This positions the compound as a valuable intermediate for synthesizing new antidiabetic agents.

2. Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit alkaline phosphatase (ALP), with molecular docking studies confirming strong binding interactions with key amino acid residues .

CompoundInhibitory Concentration (MIC)Mechanism of Action
This compound50 mg/mLALP inhibition
Other derivativesVaries (6.25 - 100 mg/mL)Varies based on structure

3. Antimicrobial Activity

In studies against multidrug-resistant pathogens, this compound exhibited varying degrees of antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 100 mg/mL depending on the specific derivative tested .

Applications in Research

This compound is employed across various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing bioactive compounds targeting metabolic diseases.
  • Material Science : In developing new materials due to its unique chemical properties.
  • Agricultural Chemicals : Utilized in formulating pesticides and herbicides due to its reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.